6-chloro-3-[(1E)-2-nitroethenyl]-1H-indole
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Overview
Description
6-chloro-3-[(1E)-2-nitroethenyl]-1H-indole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[(1E)-2-nitroethenyl]-1H-indole typically involves the reaction of 6-chloroindole with nitroethene under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the nitroethene acts as an electrophile, and the indole nitrogen attacks the electrophilic carbon, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-[(1E)-2-nitroethenyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro substituent can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 6-chloro-3-[(1E)-2-aminoethenyl]-1H-indole.
Substitution: Formation of 6-substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-3-[(1E)-2-nitroethenyl]-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-chloro-3-[(1E)-2-nitroethenyl]-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole moiety can interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-chloro-1H-indole: Lacks the nitroethenyl group, making it less reactive in certain chemical reactions.
3-nitro-1H-indole: Lacks the chloro substituent, affecting its chemical and biological properties.
6-bromo-3-[(1E)-2-nitroethenyl]-1H-indole: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and biological activity.
Uniqueness
6-chloro-3-[(1E)-2-nitroethenyl]-1H-indole is unique due to the presence of both chloro and nitroethenyl groups, which confer distinct chemical reactivity and potential biological activities. Its dual functional groups make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H7ClN2O2 |
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Molecular Weight |
222.63 g/mol |
IUPAC Name |
6-chloro-3-(2-nitroethenyl)-1H-indole |
InChI |
InChI=1S/C10H7ClN2O2/c11-8-1-2-9-7(3-4-13(14)15)6-12-10(9)5-8/h1-6,12H |
InChI Key |
AJSOAMODRCFPIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2C=C[N+](=O)[O-] |
Origin of Product |
United States |
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